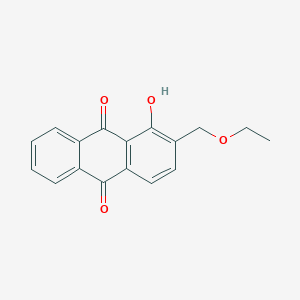
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, a commercially available compound.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(Ethoxymethyl)-1-anthraquinone.
Reduction: Formation of 2-(Ethoxymethyl)-1-hydroxyanthracene.
Substitution: Formation of various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. For example, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.
2-Methyl-1-hydroxyanthracene-9,10-dione: Features a methyl group instead of an ethoxymethyl group, affecting its solubility and chemical behavior.
2-(Methoxymethyl)-1-hydroxyanthracene-9,10-dione: Similar structure but with a methoxymethyl group, leading to variations in its chemical and physical properties.
Uniqueness
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is unique due to the presence of both the ethoxymethyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
101451-69-8 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-(ethoxymethyl)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-2-21-9-10-7-8-13-14(15(10)18)17(20)12-6-4-3-5-11(12)16(13)19/h3-8,18H,2,9H2,1H3 |
InChI-Schlüssel |
QZDBKOGMXKMLQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


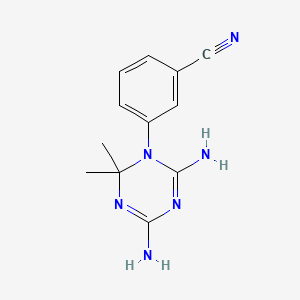
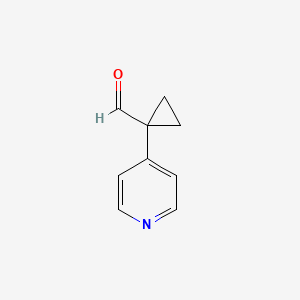
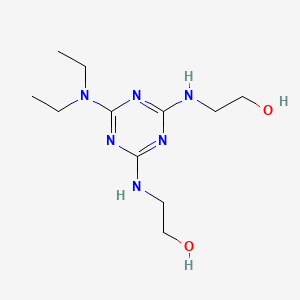

![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
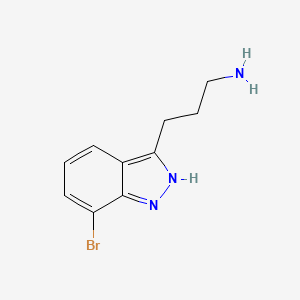
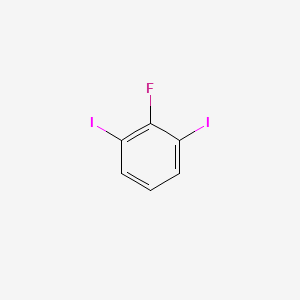

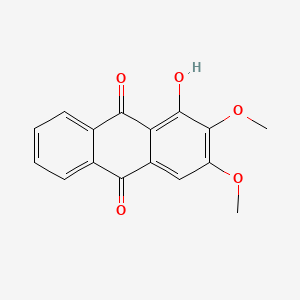
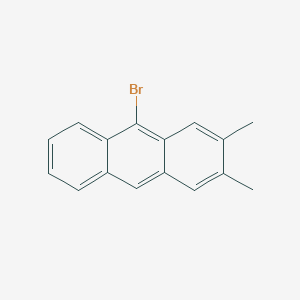
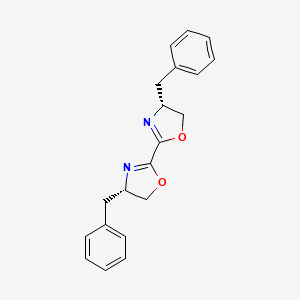
![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
